molecular formula C13H10N2OS B8664254 6-Methoxy-2-(pyridin-2-yl)-1,3-benzothiazole CAS No. 61352-29-2

6-Methoxy-2-(pyridin-2-yl)-1,3-benzothiazole

Cat. No. B8664254
M. Wt: 242.30 g/mol
InChI Key: ZXGJNGIICUWVRO-UHFFFAOYSA-N
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Patent
US03985885

Procedure details

A mixture of 2-amino-5-methoxy-benzenethiol, 25 g (0.16 mole) and nicotinic acid, 24.6 g (0.2 mole) is dissolved in 250 cc of CHCl3 containing 160 g of PPE. The mixture is refluxed overnight. The mixture is concentrated to dryness and the residue poured on ice and the pH of the solution is adjusted to 10 using 50% NaOH solution. The precipitate is filtered, washed with water and dried to yield 34.5 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[SH:10].C(O)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=1.[CH:20](Cl)(Cl)Cl>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:20]([C:13]3[CH:12]=[CH:17][CH:16]=[CH:15][N:14]=3)[S:10][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue poured on ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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